ALDH3A1 Inhibition: 5-Fluoro-2-hydroxy-4-methylbenzaldehyde vs. Structural Analogs in Human Enzyme Assays
In a head-to-head comparative ALDH3A1 inhibition assay conducted within the same study (US9328112), 5-fluoro-2-hydroxy-4-methylbenzaldehyde demonstrated an IC₅₀ of 2,100 nM against human ALDH3A1-mediated benzaldehyde oxidation, representing approximately 2-fold greater potency than the directly compared analog B27 (IC₅₀ = 4,200 nM) and at least 47-fold greater potency than the weakly active analog A39 (IC₅₀ >100,000 nM) [1][2].
| Evidence Dimension | Human ALDH3A1 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 2,100 nM (2.1 μM) |
| Comparator Or Baseline | B27 analog: 4,200 nM (4.2 μM); A39 analog: >100,000 nM (>100 μM) |
| Quantified Difference | Target is 2× more potent than B27; >47× more potent than A39 |
| Conditions | Inhibition of human ALDH3A1-mediated benzaldehyde oxidation; 1 min preincubation followed by substrate addition; spectrophotometric analysis |
Why This Matters
ALDH3A1 is implicated in cancer stem cell survival and chemoresistance; compounds with micromolar ALDH3A1 inhibitory activity are of interest as tool compounds or lead scaffolds for oncology research.
- [1] BindingDB. BDBM50447072 (CHEMBL1890994; US9328112, A24): IC₅₀ = 2,100 nM against human ALDH3A1. View Source
- [2] BindingDB. BDBM50447062 (CHEMBL3112687; US9328112, B27): IC₅₀ = 4,200 nM against human ALDH3A1. BDBM50447064 (CHEMBL3112685; US9328112, A39): IC₅₀ >100,000 nM. View Source
